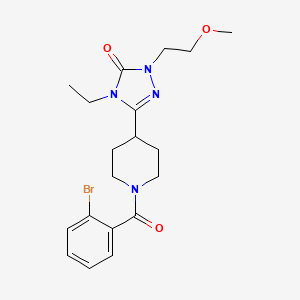

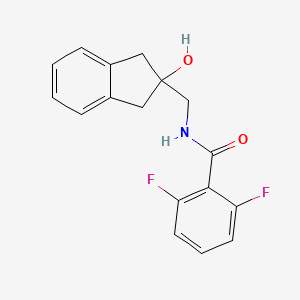

![molecular formula C16H21NO3S B2510712 (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321338-19-4](/img/structure/B2510712.png)

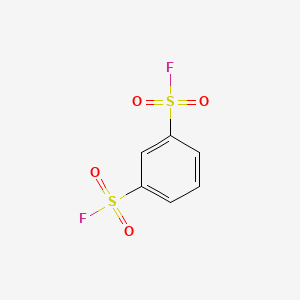

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as MS-8, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MS-8 is a chiral molecule, which means that it has two mirror image forms or enantiomers, (1R,5S)-MS-8 and (1S,5R)-MS-8. In

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane”, also known as “(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane”.

Drug Discovery and Development

The 8-azabicyclo[3.2.1]octane scaffold, present in this compound, is a key structure in many biologically active molecules, including tropane alkaloids. These alkaloids are known for their wide range of pharmacological activities, such as anticholinergic, stimulant, and anesthetic properties . This makes the compound a valuable candidate for drug discovery and development, particularly in the search for new therapeutic agents targeting the central nervous system.

Synthetic Organic Chemistry

The unique structure of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane makes it a challenging yet rewarding target for synthetic organic chemists. Its synthesis can help in developing new methodologies and strategies for constructing complex bicyclic architectures . This can lead to advancements in the field of synthetic organic chemistry, providing new tools and techniques for chemists.

Photochemical Transformations

Research has shown that compounds with the 8-azabicyclo[3.2.1]octane core can be utilized in photochemical transformations. These transformations are valuable for the development of new photochemical processes and the valorization of biomass-derived compounds . This application is particularly relevant in the context of sustainable chemistry and green chemistry initiatives.

Medicinal Chemistry

In medicinal chemistry, the 8-azabicyclo[3.2.1]octane scaffold is explored for its potential to interact with various biological targets. This compound can be used to design and synthesize new molecules with improved pharmacokinetic and pharmacodynamic properties . Its structural features allow for the exploration of new chemical spaces in the development of novel therapeutics.

Neuropharmacology

Given its structural similarity to tropane alkaloids, this compound is of interest in neuropharmacology. It can be studied for its effects on neurotransmitter systems, particularly the dopaminergic and cholinergic systems . This research can contribute to the understanding of neurological disorders and the development of new treatments for conditions such as Parkinson’s disease and schizophrenia.

Chemical Biology

The compound can be used as a probe in chemical biology to study biological processes at the molecular level. Its unique structure allows it to interact with specific biological targets, making it a useful tool for investigating the mechanisms of action of various biomolecules . This can lead to new insights into cellular processes and the development of new diagnostic and therapeutic strategies.

Enantioselective Synthesis

The enantioselective synthesis of compounds with the 8-azabicyclo[3.2.1]octane core is an important area of research. This compound can serve as a model for developing new enantioselective synthetic methods . These methods are crucial for producing chiral molecules with high purity and specific biological activities, which are essential in the pharmaceutical industry.

Structural Biology

In structural biology, this compound can be used to study the three-dimensional structures of biologically active molecules. Its rigid bicyclic structure provides a stable framework for crystallographic studies and other structural analyses . This can help in understanding the structure-activity relationships of various bioactive compounds and in designing new molecules with desired properties.

These applications highlight the versatility and importance of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane in scientific research. Each field benefits from the unique structural and chemical properties of this compound, making it a valuable subject of study.

2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Enantioselective construction of the 8-azabicyclo[3.2.1]octane

作用機序

Target of Action

The primary targets of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane are the 5-HT3 receptors . These receptors are a type of serotonin receptor found in both the central and peripheral nervous systems of vertebrates . They play a significant role in various physiological activities such as intestinal movements, mood regulation, appetite, and sleep .

Mode of Action

The compound interacts with its targets, the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction

Biochemical Pathways

The compound affects the serotonin (5-hydroxytryptamine, 5-HT) pathway, which is a significant monoamine neurotransmitter pathway . This pathway is widely distributed in both the central and peripheral nervous systems of vertebrates and invertebrates .

Result of Action

The compound has shown nematicidal activity, with good lethal rates observed against certain nematodes . For instance, it has shown an inhibition activity of 84% at 160 mg/l against root-knot nematodes M. incognita .

特性

IUPAC Name |

3-methoxy-8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,14-16H,7-8,11-12H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYKKCMQFJTTDY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CC2CCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

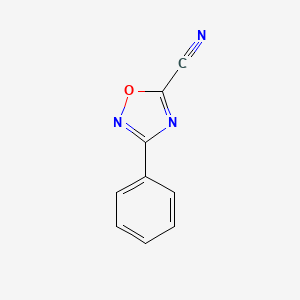

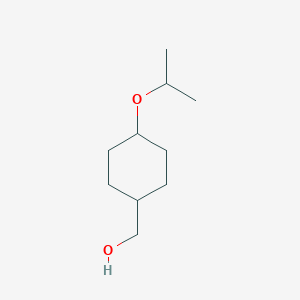

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

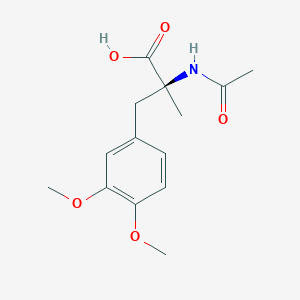

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

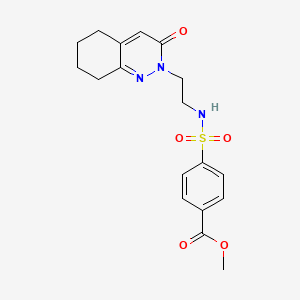

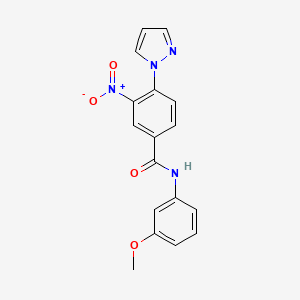

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)

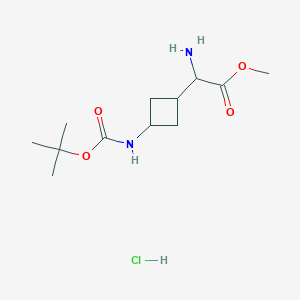

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)